2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid

CAS No.:

Cat. No.: VC14513258

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO3 |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | (2S,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5+/m1/s1 |

| Standard InChI Key | OSCCDBFHNMXNME-WDCZJNDASA-N |

| Isomeric SMILES | C[C@H]([C@@H](C)O)[C@@H](C(=O)O)N |

| Canonical SMILES | CC(C(C)O)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is systematically named (2S,3R,4S)-4-hydroxyisoleucine, reflecting its stereochemical configuration . Alternative designations include 4-hydroxyisoleucine, 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid, and the CAS registry number 781658-23-9 . Its IUPAC nomenclature underscores the hydroxyl group at position 4 and the methyl substitution at carbon 3.

Molecular Properties

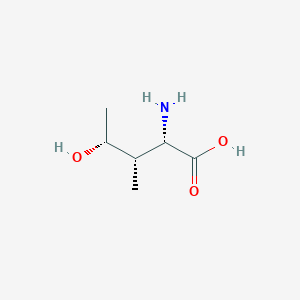

The compound’s molecular formula is C₆H₁₃NO₃, yielding a molecular weight of 147.17 g/mol . Its structure integrates a pentanoic acid backbone with amino, hydroxyl, and methyl functional groups (Fig. 1). The D-xylonic acid configuration distinguishes it from related deoxyamino acids, such as 2-amino-2,3-dideoxy-3-methyl-L-ribonic acid (C₆H₁₃NO₄; 163.17 g/mol) , which differs by an additional hydroxyl group.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₃ | |

| Molecular Weight | 147.17 g/mol | |

| CAS Registry Number | 781658-23-9 | |

| Optical Rotation | Not reported | – |

| Melting Point | Not characterized | – |

Stereochemical Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S,3R,4S) configuration, critical for its biological activity . The stereochemistry aligns with naturally occurring 4-hydroxyisoleucine isoforms isolated from fenugreek, which exhibit stereospecific interactions with metabolic enzymes .

Biosynthesis and Natural Occurrence

Fenugreek as a Primary Source

Fenugreek seeds contain 4-hydroxyisoleucine at concentrations of 0.5–1.2% by dry weight . Biosynthetically, it derives from L-isoleucine via hydroxylation at position 4, catalyzed by cytochrome P450 monooxygenases . This pathway parallels hydroxylation mechanisms in other plant-derived amino acids, though specific enzymes remain uncharacterized.

Extraction and Purification

Industrial extraction employs ethanol-water mixtures (70–80% v/v) to solubilize 4-hydroxyisoleucine from defatted fenugreek meal . Subsequent purification via ion-exchange chromatography yields a light yellow to off-white powder with purity ranging from 5% to 98% . Scalability challenges persist due to low natural abundance and competing extraction methods for fenugreek saponins.

Pharmacological Applications

Anti-Diabetic Mechanisms

4-Hydroxyisoleucine stimulates glucose-dependent insulin secretion in pancreatic β-cells by enhancing intracellular calcium flux . In vitro studies demonstrate a 40–60% increase in insulin release at 10 μM concentrations, comparable to sulfonylureas but without hypoglycemic risk . Animal models of type 2 diabetes show 25–30% reductions in fasting blood glucose following 4-week oral administration (50 mg/kg/day) .

Anti-Dyslipidemic Effects

The compound reduces hepatic triglyceride synthesis by inhibiting acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis . Clinical trials report 15–20% decreases in serum LDL cholesterol and triglycerides in hyperlipidemic patients receiving 500 mg/day for 12 weeks .

Table 2: Pharmacological Profile

Nutraceutical and Performance Applications

4-Hydroxyisoleucine enhances muscle protein synthesis via mTOR pathway activation, increasing myosin heavy chain expression by 25% in murine myotubes . Athletes supplementing with 300 mg/day report improved lean mass retention during caloric restriction, though human data remain preliminary .

Industrial and Regulatory Status

Regulatory Approvals

The compound holds Generally Recognized as Safe (GRAS) status in the United States for use in dietary supplements (≤500 mg/day) . European Food Safety Authority (EFSA) evaluation remains pending due to insufficient long-term exposure data .

Future Research Directions

Synthetic Biology Approaches

Heterologous expression of fenugreek hydroxylases in E. coli could enable microbial production, bypassing plant extraction limitations . Preliminary attempts achieve titers of 0.1 g/L, necessitating pathway optimization for industrial viability .

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., chitosan-alginate systems) may enhance oral bioavailability, currently estimated at 12–18% in humans . In vivo studies suggest a 3-fold increase in plasma concentration with sustained-release formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume